Cas no 115245-08-4 (PBB 38)
PBB 38 structure
Product Name:PBB 38
Numero CAS:115245-08-4
MF:C12H7Br3
MW:390.89598107338
CID:229777
PubChem ID:189284
Update Time:2025-04-19
PBB 38 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Biphenyl,3,4,5-tribromo-
- 3, 4, 5-TRIBROMOBIPHENYL
- 3,4,5-Tribromobiphenyl Solution
- PBB-NO. 38
- 1,1'-Biphenyl,3,4,5-tribromo
- 3,4,5-Tribrom-biphenyl
- 3,4,5-Tribromo-1,1'-biphenyl
- 3,4,5-tribromo-biphenyl
- 3,4,5-Tribromobiphenyl50µg
- 3.4.5-Tribrom-biphenylyl
- PBB 38
- 1,1'-Biphenyl, 3,4,5-tribromo-
- 3,4,5-Tribromobiphenyl
- GHSQRJGOIOSWQL-UHFFFAOYSA-N
- 1,2,3-tribromo-5-phenylbenzene
- UNII-6070ZMQ9A7
- Q27263180
- DTXSID40921664
- 6070ZMQ9A7
- 115245-08-4
- 3,4,5-Tribromo-1,1'-biphenyl #
- NS00121611
- AKOS030221369
-
- Inchi: 1S/C12H7Br3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
- Chiave InChI: GHSQRJGOIOSWQL-UHFFFAOYSA-N
- Sorrisi: BrC1C(=C(C=C(C=1)C1C=CC=CC=1)Br)Br
Proprietà calcolate
- Massa esatta: 387.81000
- Massa monoisotopica: 387.81
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 5.6
Proprietà sperimentali
- Densità: 1.923
- Punto di ebollizione: 384.2 °C at 760 mmHg
- Punto di infiammabilità: 180.7 °C
- Indice di rifrazione: 1.647
- PSA: 0.00000
- LogP: 5.64110
PBB 38 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P215155-10mg |
PBB 38 |
115245-08-4 | 10mg |
$ 178.00 | 2023-09-06 | ||
| TRC | P215155-50mg |
PBB 38 |
115245-08-4 | 50mg |
$ 735.00 | 2023-09-06 | ||
| TRC | P215155-100mg |
PBB 38 |
115245-08-4 | 100mg |
$ 1420.00 | 2023-09-06 | ||
| A2B Chem LLC | AA21206-10mg |
1,1'-Biphenyl, 3,4,5-tribromo- |
115245-08-4 | 10mg |
$122.00 | 2024-04-20 |
PBB 38 Letteratura correlata
-
Shun Wang,Yuchuan Liu,Yue Yu,Jianfeng Du,Yuanzheng Cui,Xiaowei Song,Zhiqiang Liang New J. Chem. 2018 42 9482
-
Yuchuan Liu,Shun Wang,Xianyu Meng,Yu Ye,Xiaowei Song,Zhiqiang Liang Mater. Chem. Front. 2021 5 5319
-
3. Thiele–winter acetoxylation of quinones. Part VII. Some bromoderivatives of phenyl-1,4-benzoquinoneJohn F. W. McOmie,John B. Searle,Sadiq A. Saleh J. Chem. Soc. Perkin Trans. 1 1975 314
115245-08-4 (PBB 38) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti